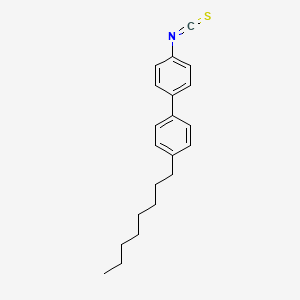
4-Isothiocyanato-4'-octyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isothiocyanato-4’-octyl-1,1’-biphenyl is a chemical compound known for its unique structural properties and applications in various fields. It is a derivative of biphenyl, where an isothiocyanato group is attached to one phenyl ring and an octyl group to the other. This compound is particularly notable for its use in liquid crystal technology due to its high optical and dielectric anisotropy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiocyanato-4’-octyl-1,1’-biphenyl typically involves the reaction of 4-octylbiphenyl with thiophosgene in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran at room temperature for several hours . The general reaction scheme is as follows:
Starting Material: 4-octylbiphenyl
Reagent: Thiophosgene
Base: Triethylamine
Solvent: Tetrahydrofuran
Conditions: Room temperature, 12 hours
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Isothiocyanato-4’-octyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanato group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols can react with the isothiocyanato group.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a thiourea derivative .
Scientific Research Applications
4-Isothiocyanato-4’-octyl-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug delivery systems due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-Isothiocyanato-4’-octyl-1,1’-biphenyl involves its interaction with various molecular targets. The isothiocyanato group is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its antimicrobial properties, as it can disrupt essential biological processes in microorganisms .
Comparison with Similar Compounds
Similar Compounds
- 4-Isothiocyanato-4’-methyl-1,1’-biphenyl
- 4-Isothiocyanato-4’-ethyl-1,1’-biphenyl
- 4-Isothiocyanato-4’-propyl-1,1’-biphenyl
Uniqueness
4-Isothiocyanato-4’-octyl-1,1’-biphenyl is unique due to its longer alkyl chain, which enhances its hydrophobic properties and makes it particularly suitable for applications in liquid crystal technology. The longer chain also affects its phase behavior and stability, making it distinct from its shorter-chain analogs .
Properties
CAS No. |
279248-69-0 |
|---|---|
Molecular Formula |
C21H25NS |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
1-isothiocyanato-4-(4-octylphenyl)benzene |
InChI |
InChI=1S/C21H25NS/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)20-13-15-21(16-14-20)22-17-23/h9-16H,2-8H2,1H3 |
InChI Key |
HIBYZJHGVDOURN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















